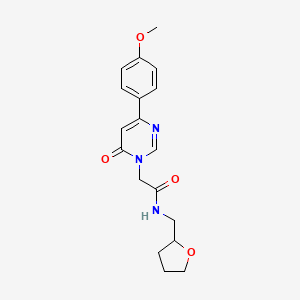

2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Description

This compound belongs to the pyrimidinone-acetamide class, characterized by a 6-oxopyrimidin-1(6H)-yl core substituted with a 4-methoxyphenyl group at position 4 and an N-((tetrahydrofuran-2-yl)methyl)acetamide side chain. Its molecular formula is C₁₈H₂₁N₃O₄, with a molecular weight of 343.38 g/mol.

Pyrimidinone derivatives are pharmacologically significant, often exhibiting antifungal, anticancer, or kinase inhibitory activities . The tetrahydrofuran (THF) moiety in the acetamide side chain may enhance solubility and bioavailability, a feature shared with other THF-containing analogs .

Properties

IUPAC Name |

2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-24-14-6-4-13(5-7-14)16-9-18(23)21(12-20-16)11-17(22)19-10-15-3-2-8-25-15/h4-7,9,12,15H,2-3,8,10-11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBKONKYEWFUHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound that exhibits significant biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 396.5 g/mol

- CAS Number : 1226437-90-6

The structure includes a pyrimidine ring substituted with a methoxyphenyl group and a tetrahydrofuran moiety, which may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds, similar to 2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide, exhibit varying degrees of antimicrobial activity. For instance, related compounds have shown moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

This compound's potential as an enzyme inhibitor is noteworthy. Studies have highlighted its ability to inhibit acetylcholinesterase (AChE), an important target in treating neurodegenerative diseases like Alzheimer's . The inhibition potency of related compounds has been quantified, with some showing IC values as low as 0.63 µM .

Anticancer Properties

The structural features of the compound suggest potential anticancer activities. Compounds with similar frameworks have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The methoxy group may enhance binding affinity to cancer-related targets, promoting therapeutic efficacy.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The pyrimidine ring can form hydrogen bonds and π-π stacking interactions with proteins, while the methoxyphenyl group may facilitate hydrophobic interactions, enhancing binding affinity .

Research Findings and Case Studies

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds similar to 2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide. For instance, derivatives with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:

A study published in Molecules demonstrated that a related compound exhibited an average growth inhibition rate of approximately 12.53% against a panel of 60 cancer cell lines, indicating promising anticancer activity .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, which have been investigated through various assays. Compounds with similar pyrimidine structures have been shown to possess antibacterial and antifungal activities.

Case Study:

In a comparative study, certain pyrimidine derivatives were tested against common pathogens using agar diffusion methods. Results indicated varying degrees of microbial inhibition depending on the substituents attached to the benzene ring, showcasing the importance of structural modifications in enhancing antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring or substituents can significantly affect the compound's potency and selectivity.

Synthesis and Derivatives

The synthesis of this compound generally involves multi-step reactions starting from readily available precursors. The incorporation of tetrahydrofuran moieties has been explored to enhance solubility and bioavailability.

Synthetic Route Example:

- Start with a substituted pyrimidine.

- Perform acylation to introduce the acetamide group.

- Use nucleophilic substitution to attach the tetrahydrofuran moiety.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among similar compounds include:

Substituents on the pyrimidinone ring: 4-Methoxyphenyl (target compound) vs. 4-ethoxyphenyl (: C₁₉H₂₃N₃O₄) or 4-nitrophenyl (: C₂₁H₂₁N₃O₇). Electron-donating groups (e.g., methoxy) enhance resonance stabilization, while electron-withdrawing groups (e.g., nitro) may influence reactivity and binding affinity .

Acetamide side-chain modifications: Tetrahydrofuran-2-ylmethyl (target compound) vs. aryl or heteroaryl substituents (e.g., dichlorophenyl in or phenoxyphenyl in ). THF moieties improve metabolic stability compared to linear alkyl chains .

Key Findings from Research

- Electron-Withdrawing Groups : The nitro-substituted analog () showed moderate antifungal activity (MIC = 8 µg/mL against Candida albicans) but lower thermal stability (m.p. 96–98°C) compared to methoxy-substituted derivatives .

- Thioacetamide vs.

- Heterocycle Variations: Pyridazinone analogs () demonstrate comparable kinase inhibitory profiles to pyrimidinones but with reduced metabolic stability .

Discussion of Substituent Impact on Activity

- Methoxy vs.

- Tetrahydrofuran Side Chain : The THF moiety in the target compound likely improves oral bioavailability compared to simpler alkyl chains (e.g., ) .

- Chlorophenyl Substituents : Dichlorophenyl derivatives () show higher cytotoxicity but may incur greater off-target effects due to reactive metabolite formation .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for this compound?

Methodological Answer:

The synthesis of pyrimidinone-acetamide derivatives typically involves:

- Alkylation/acyclation steps : Use of sodium methylate (2.6–2.8-fold molar excess) for deprotonation, followed by alkylation with chloroacetamide derivatives in solvents like ethanol or acetic acid .

- Catalysts : HCl or H2SO4 for acid-catalyzed cyclization to form the pyrimidinone core .

- Temperature control : Reactions are often conducted at reflux (e.g., 80°C for ethanol) to maximize yield .

Validation : Monitor reactions via TLC/HPLC and confirm purity (>95%) via elemental analysis (e.g., C, N, S content matching theoretical values) .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- <sup>1</sup>H NMR : Identify protons on the pyrimidinone ring (δ 6.01 ppm for CH-5) and acetamide NH (δ 10.10 ppm) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 344.21) .

- Elemental analysis : Verify stoichiometry (e.g., C: 45.36%, N: 12.21%) to rule out impurities .

Advanced: How to resolve low yields in the alkylation of the pyrimidinone core?

Methodological Answer:

Low yields may arise from:

- Incomplete deprotonation : Increase sodium methylate molar excess (2.8-fold) to ensure full activation of the pyrimidinone .

- Side reactions : Use aprotic solvents (DMF) and controlled temperatures (50–60°C) to minimize hydrolysis of chloroacetamide intermediates .

- Workup optimization : Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate the product from unreacted starting materials .

Advanced: What structural motifs influence biological activity, and how can they be optimized?

Methodological Answer:

- Pyrimidinone core : Critical for hydrogen bonding with biological targets (e.g., kinases). Modifications at the 4-(4-methoxyphenyl) group enhance lipophilicity and target affinity .

- Tetrahydrofuran-methyl group : Adjust stereochemistry (R/S configuration) to improve metabolic stability, as seen in similar compounds .

- Acetamide linker : Replace with sulfonamide or urea groups to modulate solubility and binding kinetics .

Advanced: How to address contradictions in reported biological activity across studies?

Methodological Answer:

Discrepancies may stem from:

- Purity variations : Use elemental analysis (e.g., ±0.1% tolerance for C/N) to confirm batch consistency .

- Stereochemical differences : Perform single-crystal X-ray diffraction (as in 5-acetyl-4-(4-methoxyphenyl)-dihydropyrimidine studies) to resolve positional isomerism .

- Assay conditions : Standardize cell-based assays (e.g., fixed ATP concentrations in kinase inhibition studies) to reduce variability .

Advanced: What computational strategies predict structure-activity relationships (SAR)?

Methodological Answer:

- Docking studies : Use PyMOL or AutoDock to model interactions between the acetamide group and target proteins (e.g., COX-2 active site) .

- QSAR models : Train with datasets of pyrimidinone derivatives (logP, polar surface area) to predict bioavailability .

- DFT calculations : Analyze electron density at the pyrimidinone carbonyl to prioritize electrophilic substitution sites .

Advanced: How to assess stability and degradation pathways under experimental conditions?

Methodological Answer:

- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24h. Monitor via HPLC for degradation products (e.g., hydrolysis of the acetamide bond) .

- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to identify photooxidation products .

- Storage recommendations : Store at -20°C in amber vials under argon to prevent oxidation and moisture uptake .

Advanced: How to optimize regioselectivity in electrophilic substitutions?

Methodological Answer:

- Directing groups : Introduce electron-donating groups (e.g., methoxy at 4-position) to favor substitution at the pyrimidinone C-5 position .

- Catalytic systems : Use Pd(OAc)2/Xantphos for Suzuki-Miyaura couplings to functionalize the phenyl ring without side reactions .

- Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilic attack at the acetamide carbonyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.